molecular formula C20H28O4 B3149129 periconicin B CAS No. 666733-51-3

periconicin B

Cat. No. B3149129
CAS RN: 666733-51-3
M. Wt: 332.4 g/mol
InChI Key: NDSSXIGJWWQDCU-MQXYCBHNSA-N
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Description

Periconicin B is a fusicoccane diterpene . It was originally isolated from the cultures of endophytic fungus Periconia sp. OBW-15 . The potent pharmacological agents from this genus are periconicin A, which acts as an antimicrobial, pericochlorosin B as an anti-human immunodeficiency virus (HIV), peribysin D, and pericosine A as cytotoxic agents, and periconianone A as an anti-inflammatory agent .


Synthesis Analysis

Periconicin B is isolated from the endophytic fungus Periconia atropurpurea, associated with Xylopia aromatica . The stereoselective synthesis of pericosine B and pericosine C using a ring-closing metathesis approach has been reported .


Molecular Structure Analysis

Periconicin B has a molecular formula of C20H28O4 . It is a fusicoccane diterpene .


Chemical Reactions Analysis

Periconicin A was found to be a more potent anti-microbial agent than periconicin B against B. subtilis, Klebsiella pneumoniae, and the opportunistic human pathogen Proteus vulgaris (ATCC 3851) using a microtiter broth dilution method .


Physical And Chemical Properties Analysis

Periconicin B has an average mass of 332.434 Da and a monoisotopic mass of 332.198761 Da . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Anticancer Activity

Periconicin B has shown potent cytotoxic activity against certain mammalian cell lines, including HeLa (cervical cancer) and CHO (Chinese hamster ovary). It decreased cell viability of HeLa cells and CHO cells with an IC50 of 8.0 μM, showing potency similar to that of cisplatin, a well-known antineoplastic agent .

Antimicrobial Activity

Periconicin A, a compound related to periconicin B, has demonstrated potent inhibitory activity against agents of human mycoses, including Candida albicans, Trichophyton mentagrophytes, and T. rubrum .

Anti-HIV Activity

Pericochlorosin B, another compound from the same genus, acts as an anti-human immunodeficiency virus (HIV) agent .

Cytotoxic Agents

Peribysin D and pericosine A, also from the Periconia genus, have been identified as potent cytotoxic agents .

Anti-Inflammatory Agent

Periconianone A, yet another compound from the same genus, has been identified as an anti-inflammatory agent .

Natural Product Diversity

The Periconia genus, which includes periconicin B, is known for its natural product diversity. It produces a wide range of secondary metabolites, including terpenoids, polyketides, cytochalasans, macrosphelides, cyclopentenes, aromatic compounds, and carbohydrate derivatives .

Future Directions

Endophytes, like the Periconia genus, are considered promising sources of biologically active agents . The potent pharmacological agents from this genus, including periconicin B, support the discovery of new drugs produced by the Periconia species and compare them for future drug development .

Mechanism of Action

Target of Action

Periconicin B, a compound isolated from the endophytic fungus Periconia atropurpurea, has been found to exhibit potent cytotoxic activity against two mammalian cell lines: HeLa (cervical cancer) and CHO (Chinese hamster ovary) cells . These cell lines are the primary targets of Periconicin B.

Mode of Action

It has been observed that periconicin b decreases the cell viability of hela and cho cells . This suggests that Periconicin B may interact with cellular components or processes essential for cell survival, leading to cell death.

Biochemical Pathways

Given its cytotoxic effects on hela and cho cells, it is likely that periconicin b interferes with key cellular processes such as dna replication, protein synthesis, or cell division .

Result of Action

Periconicin B has been shown to decrease the viability of HeLa and CHO cells, indicating a cytotoxic effect . This suggests that Periconicin B could potentially be used as an anticancer agent, particularly against cervical cancer and cancers that show similar sensitivity to this compound.

properties

IUPAC Name

(1S,3R,4S,5S,7R,8E)-5-hydroxy-12-(1-hydroxypropan-2-yl)-1,4-dimethyl-6-oxotricyclo[9.3.0.03,7]tetradeca-8,11-diene-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-11(9-21)14-6-7-20(3)8-15-12(2)18(23)19(24)17(15)13(10-22)4-5-16(14)20/h4,10-12,15,17-18,21,23H,5-9H2,1-3H3/b13-4-/t11?,12-,15+,17-,18-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSSXIGJWWQDCU-MQXYCBHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3(CCC(=C3CC=C(C2C(=O)C1O)C=O)C(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2C[C@@]3(CCC(=C3C/C=C(\[C@@H]2C(=O)[C@H]1O)/C=O)C(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

periconicin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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